

# Application of Caged ATP in Bionanodevices: Application Notes and Protocols

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## Compound of Interest

Compound Name: Caged ATP

Cat. No.: B1217765

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## Introduction

**Caged ATP** comprises adenosine triphosphate (ATP) molecules that are rendered biologically inactive by a photoremovable protecting group, often referred to as a "caging" group.[1] This chemical modification prevents the ATP from being recognized and utilized by ATP-dependent biological machinery.[2] Upon illumination with light of a specific wavelength, the caging group is cleaved, rapidly releasing active ATP in a spatially and temporally controlled manner.[2][3] This technology offers a powerful tool for investigating a wide array of biological processes with high precision, from the molecular mechanics of a single protein to the complex signaling cascades within a cellular network.[1]

In the burgeoning field of bionanotechnology, **caged ATP** is emerging as an indispensable tool for powering and controlling nanoscale devices, studying ATP-dependent molecular motors, and developing novel ATP-responsive drug delivery systems.[4][5] These application notes provide an overview of the use of **caged ATP** in bionanodevices, alongside detailed protocols for its application.

## Key Applications in Bionanodevices

- **Powering Molecular Motors:** Biological molecular motors, such as kinesin and myosin, are protein-based nanomachines that convert the chemical energy from ATP hydrolysis into mechanical work.[6][7][8] **Caged ATP** allows for the precise initiation of the activity of these

motors, enabling detailed studies of their force generation, velocity, and processivity.[9] This is crucial for the development of hybrid bionanodevices where these motors are used for transport and actuation.[4]

- **Controlled Drug Release:** ATP-responsive drug delivery systems are a novel class of smart therapeutics designed to release their payload in response to specific biological cues.[5] The significant concentration gradient of ATP between the extracellular (<0.4 mM) and intracellular (1-10 mM) environments makes it an ideal trigger.[5] **Caged ATP** can be used in the development and testing of such systems by mimicking the localized, high concentrations of ATP that these nanocarriers would encounter upon cellular uptake.
- **Investigating Purinergic Signaling:** In neuroscience and cell biology, ATP acts as an important extracellular signaling molecule by activating purinergic receptors (P2X and P2Y). [9][10] **Caged ATP** allows researchers to precisely stimulate these receptors on the surface of cells or within specific subcellular compartments, providing insights into their role in health and disease.[11][12] This is relevant for the design of bionanodevices that aim to modulate cellular communication.
- **Fueling ATP-Synthase Based Nanomotors:** ATP synthase, a rotary molecular motor, can synthesize or hydrolyze ATP.[4][13] In bionanodevices, purified and reconstituted ATP synthase can be used to generate rotational motion or to synthesize ATP. **Caged ATP** provides a method to supply the fuel for ATP hydrolysis-driven rotation in a controlled fashion.

## Quantitative Data on Caged ATP

The selection of a **caged ATP** compound and the parameters for its photolysis are critical for the success of an experiment. The following table summarizes key quantitative data for commonly used **caged ATP** variants.

Caged Compound	$\lambda_{\text{max}}$ (nm)	Quantum Yield ( $\Phi$ )	Release Rate ( $\text{s}^{-1}$ ) at pH 7	Molar Extinction Coefficient ( $\epsilon$ ) ( $\text{L mol}^{-1} \text{cm}^{-1}$ )	Ref.
NPE-caged ATP	260	Varies by conditions	~220	18,000	<a href="#">[10]</a> <a href="#">[14]</a> <a href="#">[15]</a>
DMNPE-caged ATP	~355	~0.065	>10,000	~4,300	<a href="#">[1]</a>

NPE: P<sup>3</sup>-(1-(2-nitrophenyl)ethyl)ester; DMNPE: P<sup>3</sup>-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl)ester

## Experimental Protocols

### Protocol 1: Light-Activated Control of an ATP-Dependent Molecular Motor (e.g., Kinesin)

This protocol describes a general method for observing the controlled movement of kinesin motors along microtubule tracks upon photorelease of ATP.

Materials:

- NPE-caged ATP (e.g., from Jena Bioscience)[\[10\]](#)
- Purified, fluorescently labeled kinesin motors
- Polymerized, fluorescently labeled microtubules
- Motility buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl<sub>2</sub>, 1 mg/mL casein, 10  $\mu\text{M}$  taxol)
- Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)
- Microscope slide and coverslip, coated with an anti-casein antibody to immobilize microtubules

- Total Internal Reflection Fluorescence (TIRF) microscope equipped with a UV flash lamp or laser for photolysis
- Image acquisition software

Procedure:

- Prepare the Flow Cell: Assemble a flow cell using a microscope slide and coverslip.
- Immobilize Microtubules: Introduce the microtubule solution into the flow cell and incubate for 5 minutes to allow them to adhere to the antibody-coated surface.
- Block the Surface: Wash the flow cell with motility buffer containing 1 mg/mL casein to block non-specific binding sites.
- Introduce Kinesin and **Caged ATP**: Introduce a solution containing the kinesin motors and NPE-**caged ATP** (final concentration 1-5 mM) in motility buffer with an oxygen scavenger system.
- Microscopy Setup: Place the slide on the TIRF microscope. Locate the immobilized microtubules using the appropriate fluorescence channel.
- Photolysis and Data Acquisition:
  - Begin image acquisition to record the baseline (no movement of kinesin).
  - Deliver a brief pulse of UV light (e.g., 340-360 nm) to the sample to photorelease ATP. The duration and intensity of the pulse should be optimized to release a desired concentration of ATP.<sup>[3]</sup>
  - Continue image acquisition to observe the directed movement of kinesin motors along the microtubule tracks.
- Data Analysis: Analyze the acquired image series to determine the velocity and processivity of the kinesin motors.

## Protocol 2: Controlled ATP Release from a Nanocarrier System

This protocol outlines a method to verify the ATP-triggered release of a cargo molecule from a nanoparticle-based drug delivery system using **caged ATP** to mimic the intracellular ATP concentration.

### Materials:

- ATP-responsive nanoparticles loaded with a fluorescent cargo (e.g., doxorubicin)
- NPE-**caged ATP**
- Phosphate-buffered saline (PBS), pH 7.4
- Fluorometer or fluorescence plate reader
- UV light source (e.g., 365 nm LED or lamp)

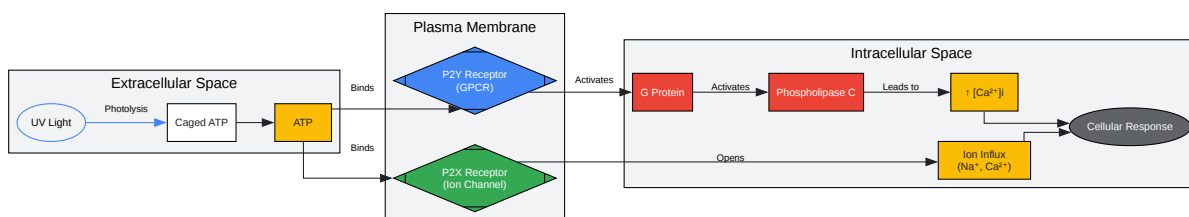
### Procedure:

- **Sample Preparation:** Prepare a suspension of the cargo-loaded nanoparticles in PBS.
- **Addition of Caged ATP:** Add NPE-**caged ATP** to the nanoparticle suspension to a final concentration that mimics the intracellular environment (e.g., 5 mM).
- **Baseline Fluorescence Measurement:** Measure the fluorescence intensity of the suspension before UV irradiation. This represents the amount of cargo that may have leaked from the nanoparticles.
- **Photolysis:** Expose the sample to UV light for a defined period to release ATP. The duration of exposure should be calibrated to achieve a specific concentration of released ATP.
- **Fluorescence Measurement after Photolysis:** After UV exposure, measure the fluorescence intensity of the suspension again. An increase in fluorescence indicates the release of the cargo from the nanoparticles in response to the photoreleased ATP.
- **Control Experiments:**

- A sample of nanoparticles with **caged ATP** but without UV exposure.
- A sample of nanoparticles with UV exposure but without **caged ATP**.
- A sample of free fluorescent cargo at a concentration equivalent to 100% release to serve as a positive control.
- Data Analysis: Calculate the percentage of cargo released by comparing the fluorescence increase in the experimental sample to the fluorescence of the 100% release control.

## Diagrams

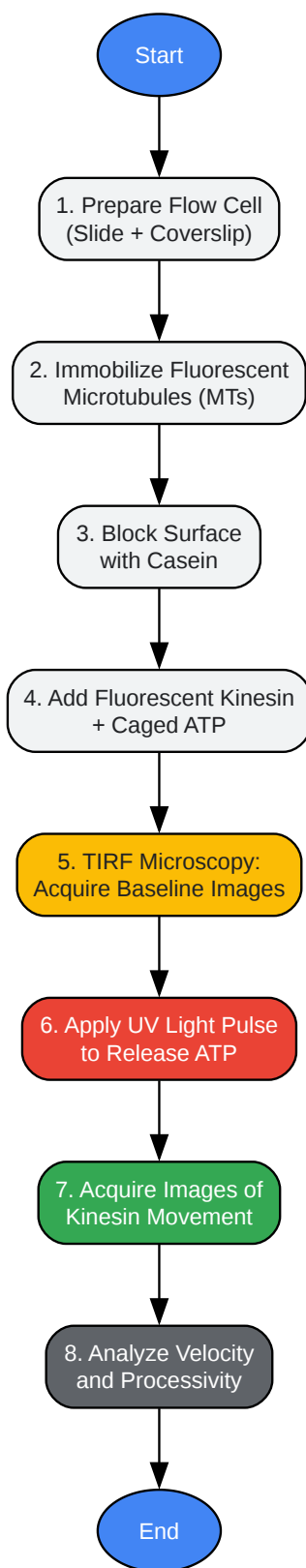
### Signaling Pathway: ATP Activation of Purinergic Receptors



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Caption: ATP signaling via P2Y and P2X receptors initiated by photorelease from **caged ATP**.

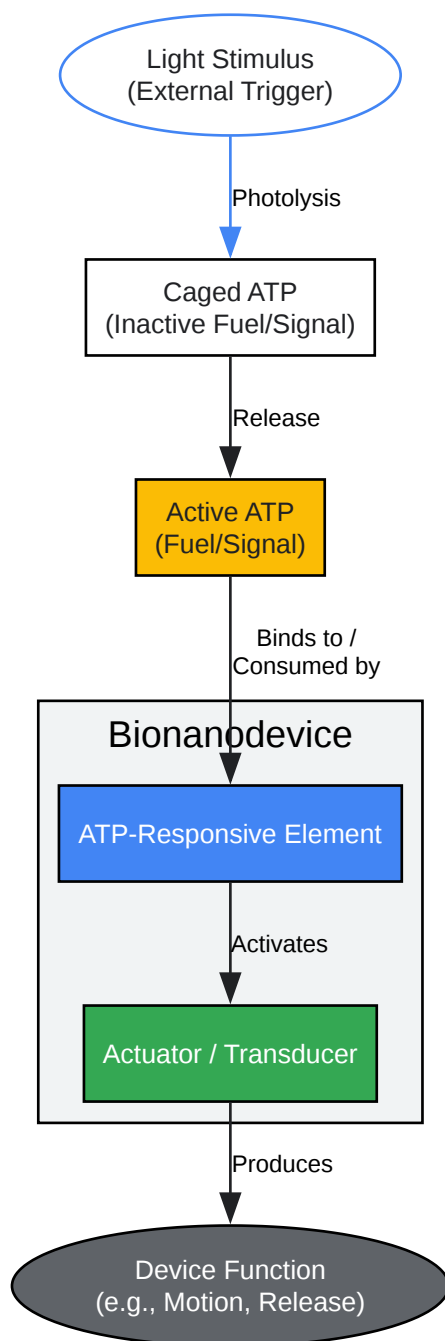
### Experimental Workflow: Light-Controlled Molecular Motor Assay



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Caption: Workflow for a light-activated kinesin motility assay using **caged ATP**.

## Logical Relationship: Caged ATP for Bionanodevice Control



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